molecular formula C10H11N5 B14144870 4-Hydrazinyl-6-methyl-2-(pyridin-4-yl)pyrimidine CAS No. 61310-34-7

4-Hydrazinyl-6-methyl-2-(pyridin-4-yl)pyrimidine

Cat. No.: B14144870
CAS No.: 61310-34-7
M. Wt: 201.23 g/mol
InChI Key: VIHXWWJJHFGFIX-UHFFFAOYSA-N
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Description

4-Hydrazinyl-6-methyl-2-(pyridin-4-yl)pyrimidine is a heterocyclic compound with the molecular formula C10H11N5. It is a derivative of pyrimidine, a six-membered ring containing nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-6-methyl-2-(pyridin-4-yl)pyrimidine typically involves the reaction of 4-chloropyrimidine with hydrazine hydrate. The reaction is carried out in ethanol under reflux conditions for a few hours. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is treated with water to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-6-methyl-2-(pyridin-4-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like primary amines or thiols are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include azo compounds, hydrazones, and substituted pyrimidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Hydrazinyl-6-methyl-2-(pyridin-4-yl)pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-6-methyl-2-(pyridin-4-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydrazinyl-6-methyl-2-(pyridin-2-yl)pyrimidine
  • 4-Hydrazinyl-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidine
  • 4-(1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidine

Uniqueness

4-Hydrazinyl-6-methyl-2-(pyridin-4-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of specialized ligands and pharmaceutical agents .

Properties

CAS No.

61310-34-7

Molecular Formula

C10H11N5

Molecular Weight

201.23 g/mol

IUPAC Name

(6-methyl-2-pyridin-4-ylpyrimidin-4-yl)hydrazine

InChI

InChI=1S/C10H11N5/c1-7-6-9(15-11)14-10(13-7)8-2-4-12-5-3-8/h2-6H,11H2,1H3,(H,13,14,15)

InChI Key

VIHXWWJJHFGFIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=NC=C2)NN

Origin of Product

United States

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